molecular formula C19H17FN2OS B5109657 2-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione

2-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Cat. No.: B5109657
M. Wt: 340.4 g/mol
InChI Key: YQLHPJUDLXPYAD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a complex organic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group and a furan ring contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the furan-2-ylmethyl group and the 4-fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives with altered electronic properties.

    Substitution: The fluorophenyl and furan groups can participate in substitution reactions, leading to the formation of new derivatives with modified functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives. Substitution reactions can lead to a variety of functionalized quinazoline compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
  • 2-(4-Methylphenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
  • 2-(4-Bromophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione imparts unique electronic properties that can influence its reactivity and biological activity. Compared to similar compounds with different substituents, the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c20-14-9-7-13(8-10-14)18-21-19(24)16-5-1-2-6-17(16)22(18)12-15-4-3-11-23-15/h3-4,7-11H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLHPJUDLXPYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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